molecular formula C13H9ClN2O6S B2738996 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid CAS No. 328028-53-1

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2738996
CAS No.: 328028-53-1
M. Wt: 356.73
InChI Key: WADZTWKEIJQZED-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C13H9ClN2O6S. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-5-nitrobenzenesulfonamido group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid typically involves the nitration of 2-chlorobenzenesulfonamide followed by a coupling reaction with benzoic acid. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts with bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents like dimethylformamide.

    Acid-Base Reactions: Sodium hydroxide, water.

Major Products Formed

    Reduction: 4-(2-Amino-5-nitrobenzenesulfonamido)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Acid-Base Reactions: Sodium salt of this compound.

Scientific Research Applications

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.

    2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the sulfonamide group.

Uniqueness

4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-11-6-5-10(16(19)20)7-12(11)23(21,22)15-9-3-1-8(2-4-9)13(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADZTWKEIJQZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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